
(R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is a chiral organic compound with the molecular formula C5H12O3 It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL typically involves the following steps:
Starting Material: The synthesis begins with ®-glycidol, a chiral epoxide.
Methoxymethylation: The epoxide ring of ®-glycidol is opened using methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxymethyl group.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization to obtain ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce diols.
Applications De Recherche Scientifique
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL: The enantiomer of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL with similar chemical properties but different biological activity.
1,2-PROPANEDIOL: A simpler diol without the methoxymethyl substitution, used in various industrial applications.
2-METHOXY-1-PROPANOL: A related compound with a methoxy group but lacking the second hydroxyl group.
Uniqueness
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is unique due to its chiral nature and the presence of both hydroxyl and methoxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Numéro CAS |
159350-97-7 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


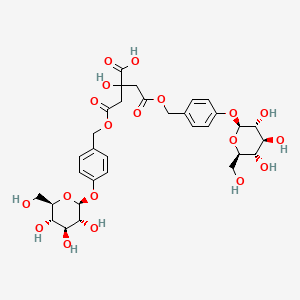
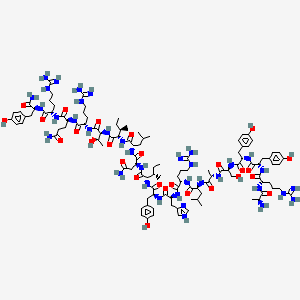
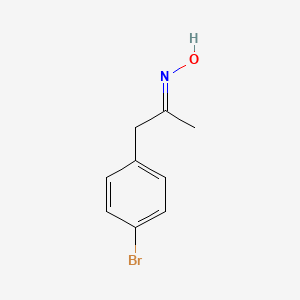
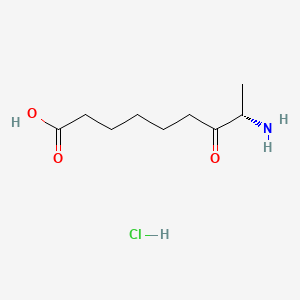
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)



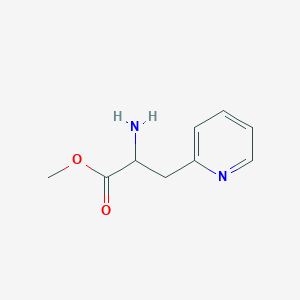
![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
